ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18BrClN2O3 and its molecular weight is 401.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate and related compounds have been studied for their reactivity in chemical synthesis. For example, alkyl(hetero)aromatic α-hydroxyamino oximes reacted with ethyl glyoxylate to form imidazole carboxylic acid ethyl esters, highlighting the compound's potential in forming complex organic structures (Nikolaenkova, Tikhonov & Grishchenko, 2019).
Crystallography and Molecular Structure
- The compound has been used in studies involving crystallography and molecular structure analysis. For instance, the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, led to the formation of a dihydrate, whose molecular structure was analyzed through X-ray crystallography (Wu, Liu & Ng, 2005).
Supramolecular Chemistry
- In supramolecular chemistry, ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, a compound with a similar structure, has been linked through hydrogen bonding into complex sheets, demonstrating the compound's utility in forming intricate molecular architectures (Costa et al., 2007).
Medicinal Chemistry
- While detailed information on direct medicinal applications was not found, related imidazole derivatives are often synthesized and studied in the context of drug development and pharmaceutical chemistry, suggesting potential medicinal applications for this compound as well (Zheng-rong, 2007).
Dye Synthesis
- The compound's structural relatives have been used in the synthesis of dyes, indicating its potential utility in colorant and dye chemistry. For instance, ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a similar compound, was synthesized and used in dyeing polyester and nylon fabrics (Abolude et al., 2021).
Mechanism of Action
The mode of action of these compounds often involves interactions with target proteins or enzymes, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence their bioavailability and therapeutic effects .
Environmental factors, such as pH, temperature, and the presence of other compounds, can also affect the action, efficacy, and stability of these compounds .
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-bromo-5-[(4-chlorophenyl)-hydroxymethyl]-1-propan-2-ylimidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O3/c1-4-23-15(22)12-13(20(9(2)3)16(17)19-12)14(21)10-5-7-11(18)8-6-10/h5-9,14,21H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUCFQSBNTZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.